

cross-comparison of mechanical properties of various commercial glass ionomer cements

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ketac Cem Radiopaque*

Cat. No.: *B1179176*

[Get Quote](#)

A Comparative Guide to the Mechanical Properties of Commercial Glass Ionomer Cements

Glass ionomer cements (GICs) are a versatile class of dental restorative materials known for their unique properties, including chemical adhesion to tooth structure and fluoride release.[\[1\]](#) [\[2\]](#) However, their mechanical properties can vary significantly among different commercial brands and types, such as conventional GICs and resin-modified GICs (RMGICs).[\[1\]](#)[\[3\]](#) This guide provides a comparative analysis of the key mechanical properties of various commercial GICs based on published experimental data, intended for researchers, scientists, and drug development professionals.

Compressive Strength

Compressive strength is a critical mechanical property for dental restoratives, as it indicates the material's ability to withstand masticatory forces.[\[4\]](#) Resin-modified GICs generally exhibit higher compressive strength compared to conventional GICs.[\[1\]](#)

Table 1: Compressive Strength of Commercial Glass Ionomer Cements

Commercial Name	Type	Compressive Strength (MPa)	Source
Ketac™ Universal	Conventional	Highest among tested	[4]
Ionofil Molar	Conventional	Second highest	[4]
Fuji IX Extra	Conventional	Lowest among tested	[4]
Vitro Fil	Conventional	46.00 ± 3.8 (6x4mm specimen) / 54.00 ± 6.6 (12x6mm specimen)	[5][6]
Vitro Fil LC	Resin-Modified	91.10 ± 8.2 (6x4mm specimen) / 105.10 ± 17.3 (12x6mm specimen)	[5][6]
Riva Self Cure	Conventional	Lower than RMGIC	[1]
Riva Light Cure	Resin-Modified	Higher than conventional	[1]
ChemFil Rock	Conventional	171.3 ± 30.99	[7]
Ketac Nano	Resin-Modified	118.2 ± 16.45	[7]
Riva Self-Cure	Conventional	Lower than ChemFil Rock and Ketac Nano	[7]
Fuji IX	Conventional	Lower than ChemFil Rock and Ketac Nano	[7]
Type IX GIC	Conventional	95.72	[8]
Conventional GIC (Group B)	Conventional	231.7 ± 4.3	[9]
Resin-Modified GIC (Group A)	Resin-Modified	162.9 ± 8.4	[9]

Experimental Protocol: Compressive Strength Testing

The compressive strength of GICs is typically determined using a universal testing machine.[4][8] Cylindrical specimens are fabricated using customized molds, with common dimensions being $6\pm1\text{mm}$ in height and $4\pm1\text{mm}$ in diameter.[4] After fabrication, the specimens are stored in distilled water at 37°C for a specified period, often 24 hours or longer, to allow for complete setting.[5][6] The specimens are then placed in the universal testing machine and subjected to a compressive load at a constant crosshead speed (e.g., 0.5 mm/min or $0.75 \pm 0.25\text{ mm/min}$) until fracture occurs.[4][5][6] The maximum load at fracture is recorded, and the compressive strength is calculated.

Flexural Strength

Flexural strength, or bending strength, is another crucial mechanical property, particularly for materials used in stress-bearing areas.[3] RMGICs generally demonstrate superior flexural strength compared to conventional GICs due to the presence of a polymerized resin component.[3]

Table 2: Flexural Strength of Commercial Glass Ionomer Cements

Commercial Name	Type	Flexural Strength (MPa)	Source
Conventional GICs	Conventional	18 - 34 (at 24h)	[3]
Resin-Modified GICs	Resin-Modified	49 - 76 (at 24h)	[3]
Fuji IX	Conventional	25.14	[10]
Glass Carbomer Cement (GCP)		24.27	[10]
Posterior GIC (GC Fuji)	Conventional	7.488	[11]
Ketac Molar	Conventional	21.154	[11]
RMGIC (GC)	Resin-Modified	13.108	[11]
Miracle Mix	Metal-Reinforced	Higher than RMGIC and Posterior GIC	[11]
Conventional GIC (Group B)	Conventional	80.6 ± 2.0	[9]
Resin-Modified GIC (Group A)	Resin-Modified	Lower than conventional	[9]

Experimental Protocol: Flexural Strength Testing

For flexural strength testing, rectangular beam-shaped specimens are prepared, often with dimensions of 25mm x 2mm x 2mm.[11] The specimens are stored in distilled water at 37°C for 24 hours before testing.[11] A three-point or four-point bending test is conducted using a universal testing machine at a specific crosshead speed (e.g., 1 mm/min) until the specimen fractures.[11] The flexural strength is then calculated from the fracture load and the specimen dimensions.

Fracture Toughness

Fracture toughness is a measure of a material's resistance to crack propagation.[12][13] This is an important parameter for brittle materials like GICs, especially when they are used in load-

bearing restorations.[12][13]

Table 3: Fracture Toughness of Commercial Glass Ionomer Cements

Commercial Name	Type	Fracture Toughness (MPa·m ^½)	Source
ChemFil	Zinc-Reinforced	Varies with storage time and media	[12][13]
EQUIA	High Viscosity Bulk-Fill	Varies with storage time and media	[12][13]
Riva-LC	Resin-Modified	Varies with storage time and media	[12][13]
Riva-HV-LC	High Viscosity Resin-Modified	Varies with storage time and media	[12][13]
Beautifil-Bulk Flowable	Giomer	Varies with storage time and media	[12][13]
Photac-fil	Resin-Modified	Slightly higher than Amalgomer CR	[14]
Amalgomer CR	Ceramic-Modified	No significant difference from Photac-fil	[14]

Experimental Protocol: Fracture Toughness Testing

Fracture toughness can be evaluated using methods such as the compact-tension test or a four-point bending test.[12][13] Specimens are fabricated in custom molds and stored in either artificial saliva or distilled water for varying periods (e.g., 7 or 30 days).[12][13] After storage, the specimens are tested in a universal testing machine to determine the load required to propagate a pre-existing crack.[12][13]

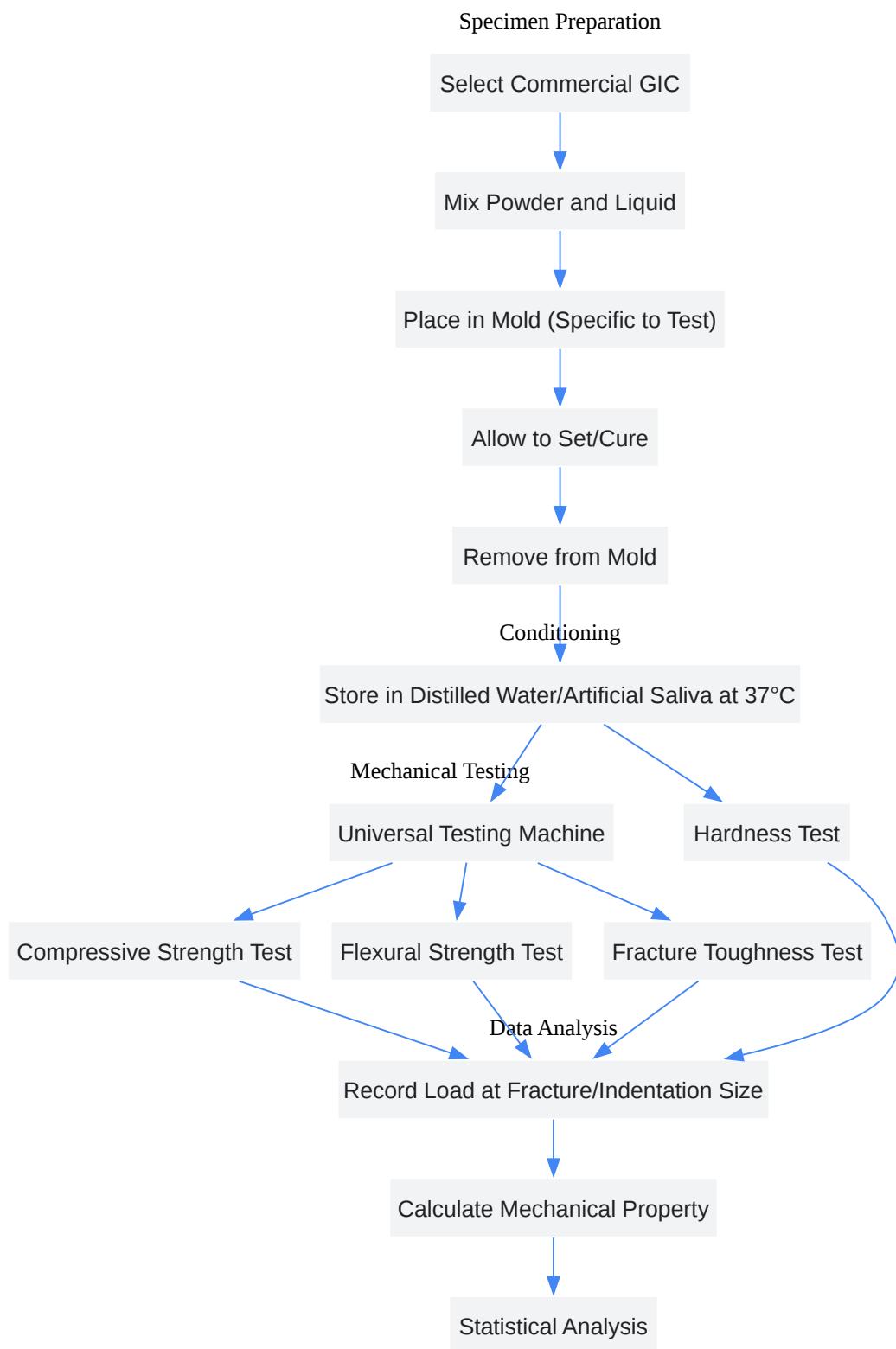
Hardness

Hardness represents a material's resistance to surface indentation and scratching, which is indicative of its durability and wear resistance.[\[15\]](#)[\[16\]](#)

Table 4: Hardness of Commercial Glass Ionomer Cements

Commercial Name	Type	Hardness (Vickers Hardness Number - VHN)	Source
Amalgomer CR	Ceramic-Reinforced	66.13 ± 5.25	[15]
Conventional GIC	Conventional	65.63 ± 8.07	[15]
RMGIC	Resin-Modified	62.13 ± 13.70	[15]
Argion Molar	Silver-Reinforced	Highest among tested	[16]
Aqua Ionofil Plus	Conventional	Lower than Argion Molar	[16]
Ionofil Molar	Conventional	Lower than Argion Molar	[16]
Ketac N100	Nanofiller	Lower than Argion Molar	[16]
Fuji II LC	Resin-Modified	Lower than Argion Molar	[16]
Fuji IX	Conventional	Lowest among tested	[16]
Fuji IX	Conventional	Highest mean microhardness	[17]
ChemFlex	Conventional	Lower than Fuji IX	[17]
Maxxion R	Conventional	Lower than Fuji IX	[17]
Magic Glass ART	Conventional	Lower than Fuji IX	[17]
Vidrion R	Conventional	Lowest mean microhardness	[17]

Experimental Protocol: Hardness Testing


Vickers or Knoop microhardness testers are commonly used to assess the surface hardness of GICs.[15][18] Disc-shaped specimens are prepared and stored for 24 hours.[15] A specific load (e.g., 50g) is applied to the surface of the specimen for a set duration (e.g., 20 seconds) using a diamond indenter.[15] The dimensions of the resulting indentation are measured to calculate the hardness value.[15]

Wear Resistance

Wear resistance is a crucial factor for the long-term clinical success of restorative materials. Studies have shown that resin-coating high-strength GICs can increase their wear resistance. [18] For instance, EQUIA, a resin-coated GIC, has demonstrated lower abrasion and wear compared to some other GICs.[18] Metal-reinforced GICs like Ketac Silver have shown significantly more wear than materials like Fuji IX GP FAST.[19]

Experimental Workflow

The following diagram illustrates a generalized workflow for the mechanical testing of glass ionomer cements.

[Click to download full resolution via product page](#)

Caption: General workflow for mechanical property testing of GICs.

Summary

The mechanical properties of commercial glass ionomer cements vary widely depending on their composition and type. Resin-modified GICs tend to offer advantages in terms of compressive and flexural strength over conventional GICs.^{[1][3]} However, factors such as particle size, powder-to-liquid ratio, and the inclusion of reinforcing fillers like ceramic or metal particles also significantly influence the mechanical performance of the final restoration.^{[15][19][20]} The choice of a specific GIC should be guided by the clinical application and the mechanical demands of the restorative situation. The data and protocols presented in this guide provide a foundation for informed material selection and further research in the development of enhanced dental restorative materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparison of the compressive strength of conventional and resin-modified glass ionomer cements [mail.journal-imab-bg.org]
- 2. thejcdp.com [thejcdp.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Compressive strength of glass ionomer cements using different specimen dimensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Evaluation of Mechanical Properties of Conventional Glass Ionomer Cement Incorporated with Nonfluoridated Remineralizing Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Compressive and Flexural Strength Among Three Types of Glass Ionomer Cements: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flexural Strength of Glass Carbomer Cement and Conventional Glass Ionomer Cement Stored in Different Storage Media over Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. Fracture toughness of glass ionomers measured with two different methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. auctoresonline.org [auctoresonline.org]
- 15. Comparative Evaluation of Hardness in Ceramic Reinforced, Resin Modified Glass Ionomer Cement and Conventional Glass Ionomer Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of surface roughness and hardness of different glass ionomer cements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scielo.br [scielo.br]
- 18. Resin-Coated Glass Ionomer Cement Abrasion and Wear Resistance IADR Abstract Archives [iadr.abstractarchives.com]
- 19. Comparative wear resistance of reinforced glass ionomer restorative materials. | Semantic Scholar [semanticscholar.org]
- 20. scielo.br [scielo.br]
- To cite this document: BenchChem. [cross-comparison of mechanical properties of various commercial glass ionomer cements]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1179176#cross-comparison-of-mechanical-properties-of-various-commercial-glass-ionomer-cements>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com